![molecular formula C19H20N2O B2610835 1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one CAS No. 861210-86-8](/img/structure/B2610835.png)
1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one
Overview
Description
Indole derivatives are significant in the field of medicinal chemistry due to their presence in a large number of natural products and synthetic compounds with therapeutic properties . They play a crucial role in cell biology and have diverse pharmacological properties .
Synthesis Analysis
The synthesis of indole derivatives often involves reactions between tryptamine and other compounds . For instance, a naproxen derivative was synthesized in a reaction between tryptamine and naproxen .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
Indole derivatives participate in various chemical reactions. The specific reactions and mechanisms would depend on the functional groups present in the specific derivative .Scientific Research Applications
Fischer Synthesis of Indoles
The Fischer synthesis method is pivotal in creating indole derivatives, including structures similar to "1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one". Research by Fusco and Sannicolo (1978) highlights the versatility of Fischer indole synthesis in generating various indole structures from arylhydrazones. This method is instrumental in the synthesis of complex indole derivatives, serving as a cornerstone in medicinal chemistry for creating bioactive molecules with potential therapeutic applications Fusco & Sannicolo, 1978.
Tetrahydroisoquinolines in Therapeutics
The therapeutic potential of tetrahydroisoquinoline derivatives, which are structurally related to "this compound", has been extensively studied. Singh and Shah (2017) reviewed patents on tetrahydroisoquinoline derivatives, highlighting their applications in treating cancer, malaria, CNS disorders, cardiovascular diseases, and metabolic disorders. This underscores the significant potential of such compounds in drug discovery and development Singh & Shah, 2017.
Antioxidant Activity
Compounds with tetrahydroquinoline structures have been investigated for their antioxidant properties. Munteanu and Apetrei (2021) discussed various analytical methods for determining antioxidant activity, highlighting the relevance of these compounds in food engineering, medicine, and pharmacy due to their potential to mitigate oxidative stress Munteanu & Apetrei, 2021.
Antiprotozoal Activity
The antiprotozoal activity of natural products containing quinoline and indole moieties, akin to "this compound", has been a focus of research. Akendengué et al. (1999) and Phillipson & Wright (1991) explored the active compounds from medicinal plants used traditionally for treating leishmaniasis and other protozoal diseases, showcasing the potential of such compounds in developing new treatments for infectious diseases Akendengué et al., 1999; Phillipson & Wright, 1991.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their broad-spectrum biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they affect multiple biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
One of the reasons for the biological activity of similar compounds could be the presence of certain groups attached to the aryl ring, which increases the lipophilic nature of the compound, thereby making the molecule more cell permeable .
Result of Action
It is known that indole derivatives can have various effects, such as inhibitory activity against certain viruses and cytotoxic activity dependent on certain cell lines .
Action Environment
The action of similar compounds can be influenced by various factors, including the presence of certain groups in the molecule .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-19-10-12-21(18-8-4-2-6-16(18)19)11-9-14-13-20-17-7-3-1-5-15(14)17/h1,3,5,7,10,12-13,20H,2,4,6,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMWKSNXHKSCLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C=CN2CCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821810 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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